molecular formula C31H32N4O5S2 B10864854 N,N'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide)

N,N'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide)

Cat. No.: B10864854
M. Wt: 604.7 g/mol
InChI Key: DPJMCEGTZOMLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide) is a complex organic compound that features a combination of hydroxypropane, nitrilo, methylylidenebenzene, and methylbenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide) typically involves multiple steps of organic reactionsThe final step involves the sulfonation of the benzene rings to introduce the methylbenzenesulfonamide groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its sulfonamide groups can interact with biological molecules, potentially inhibiting specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

    N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(2-chloroacetamide): Similar structure but with chloroacetamide groups instead of methylbenzenesulfonamide.

    N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(pyridine-2-carboxamide): Contains pyridine carboxamide groups, offering different reactivity and applications.

Uniqueness

N,N’-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidenebenzene-2,1-diyl]}bis(4-methylbenzenesulfonamide) is unique due to its combination of hydroxypropane, nitrilo, methylylidenebenzene, and methylbenzenesulfonamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C31H32N4O5S2

Molecular Weight

604.7 g/mol

IUPAC Name

N-[2-[[2-hydroxy-3-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylideneamino]propyl]iminomethyl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C31H32N4O5S2/c1-23-11-15-28(16-12-23)41(37,38)34-30-9-5-3-7-25(30)19-32-21-27(36)22-33-20-26-8-4-6-10-31(26)35-42(39,40)29-17-13-24(2)14-18-29/h3-20,27,34-36H,21-22H2,1-2H3

InChI Key

DPJMCEGTZOMLLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NCC(CN=CC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.